Bis-PEG12-endo-BCN

PROTAC PEG linker structure-activity relationship

PROTAC linker heterogeneity causes variable ternary complex formation and compromised assay reproducibility. Generic PEG linkers introduce chain-length polydispersity, while exo-BCN isomers quench fluorescence in imaging workflows. Bis-PEG12-endo-BCN eliminates these variables: • Monodisperse PEG12 chain ensures consistent 45 Å spacing for optimal target engagement vs. PEG4/PEG8/PEG16 alternatives. • Endo-BCN diastereomer delivers 1.5× faster SPAAC kinetics (k₂ = 0.29 M⁻¹ s⁻¹) and prevents contact fluorescence quenching. • ≥98% purity with defined stereochemistry guarantees lot-to-lot reproducibility for PROTAC library and ADC synthesis.

Molecular Formula C48H80N2O16
Molecular Weight 941.2 g/mol
Cat. No. B12422040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis-PEG12-endo-BCN
Molecular FormulaC48H80N2O16
Molecular Weight941.2 g/mol
Structural Identifiers
SMILESC1CC2C(C2COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OCC3C4C3CCC#CCC4)CCC#C1
InChIInChI=1S/C48H80N2O16/c51-47(65-39-45-41-9-5-1-2-6-10-42(41)45)49-13-15-53-17-19-55-21-23-57-25-27-59-29-31-61-33-35-63-37-38-64-36-34-62-32-30-60-28-26-58-24-22-56-20-18-54-16-14-50-48(52)66-40-46-43-11-7-3-4-8-12-44(43)46/h41-46H,5-40H2,(H,49,51)(H,50,52)
InChIKeyNJBQOQNHLPWBSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis-PEG12-endo-BCN Linker Properties and Utility


Bis-PEG12-endo-BCN is a heterobifunctional polyethylene glycol (PEG)-based linker belonging to the class of PROTAC (Proteolysis Targeting Chimera) linkers and click chemistry reagents . It incorporates a dodecaethylene glycol (PEG12) spacer chain terminated at both ends with endo-bicyclo[6.1.0]nonyne (endo-BCN) functional groups. This molecular architecture (C48H80N2O16, MW 941.15 g/mol) facilitates copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with azide-tagged biomolecules under physiological conditions [1]. The compound is widely employed as a building block in the synthesis of PROTACs and other bioconjugates, offering a defined PEG12 spacer length and the steric advantages of the endo-BCN isomer for macromolecule conjugation [2].

Why Bis-PEG12-endo-BCN Cannot Be Replaced


Generic substitution among PROTAC or bioconjugation linkers frequently leads to substantial performance deficits, as linker composition, length, and stereochemistry directly modulate ternary complex formation, cellular permeability, and conjugation efficiency [1]. While many PEG-based linkers exist, the precise PEG12 chain length has been empirically demonstrated to yield optimal target engagement compared to shorter (PEG4, PEG8) or longer (PEG16) alternatives [2]. Furthermore, the endo diastereomer of BCN confers unique steric and photophysical properties in the SPAAC cycloadduct—most notably a marked reduction in fluorescence quenching—that exo-BCN-based linkers cannot replicate [3]. Simply interchanging Bis-PEG12-endo-BCN with a PEG8 or exo-BCN analog therefore risks compromised conjugate performance, altered solubility profiles, or diminished assay sensitivity.

Differentiating Bis-PEG12-endo-BCN from Analogs


PEG12 Spacer Advantage in Potency

In a systematic in vitro screening of PEG spacer lengths (PEG4, PEG8, PEG12, PEG16) for heterobivalent agents, the PEG12-containing construct exhibited the lowest reporter readout (415.805), indicating the highest potency [1]. This outperformed PEG8 (635.073), PEG16 (1021.21), and PEG4 (1311.54) linkers in the same assay. In vivo tumor uptake values further substantiated PEG12 superiority, with the PEG12 heterodimer achieving 3.63 ± 0.15 %ID/g versus 3.01 ± 0.15, 2.23 ± 0.25, and 1.87 ± 0.21 %ID/g for PEG8, PEG16, and PEG4, respectively [1].

PROTAC PEG linker structure-activity relationship

Endo-BCN Reduces Fluorescence Quenching

The endo-BCN diastereomer, the precise isomer present in Bis-PEG12-endo-BCN, uniquely reduces the level of fluorescence quenching in the resulting SPAAC cycloadducts compared to exo-BCN-based products [1]. UV-vis absorption and fluorogenic studies confirmed that endo-7 (the SPAAC product of endo-BCN) exhibits substantially altered steric structure that mitigates contact quenching, whereas exo-7 does not [1]. In macromolecule conjugation studies, bis-endo-BCN successfully conjugated BSA with a 5-FAM derivative, demonstrating practical utility [1].

Click chemistry Fluorescence probe Diastereomer

Endo-BCN Faster SPAAC Kinetics

Kinetic analysis of the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction with benzyl azide revealed a second-order rate constant (k₂) of 0.29 M⁻¹ s⁻¹ for endo-BCN, compared to 0.19 M⁻¹ s⁻¹ for exo-BCN in a polar CD₃CN/D₂O (1:2) mixture [1]. This approximately 1.5-fold rate enhancement for the endo isomer translates to faster bioconjugation kinetics under aqueous conditions.

SPAAC Bioorthogonal chemistry Reaction kinetics

Monodisperse PEG12 and High Purity

Commercially sourced Bis-PEG12-endo-BCN is supplied with a purity ≥98% as determined by HPLC analysis, with a monodisperse PEG12 chain (exact mass 940.5500, MW 941.17) . The defined dodecaethylene glycol spacer eliminates the heterogeneity inherent to polydisperse PEG formulations, which can confound structure-activity relationships in PROTAC development [1].

PROTAC synthesis Quality control Monodispersity

Application Scenarios for Bis-PEG12-endo-BCN


PROTACs with Optimal PEG12 Spacer

When constructing PROTAC molecules, the PEG12 linker length of Bis-PEG12-endo-BCN is directly supported by empirical data demonstrating superior target engagement and potency compared to PEG4, PEG8, and PEG16 alternatives [1]. Researchers developing degraders for targets such as integrin αvβ3 or other receptors should prioritize this linker to achieve the favorable 45 Å estimated distance between warhead and E3 ligase ligand, thereby maximizing degradation efficiency [1].

Low-Quenching Fluorescence Labeling

In applications where SPAAC conjugation is coupled with fluorescence detection—such as live-cell imaging, flow cytometry, or FRET-based assays—the endo-BCN moiety in Bis-PEG12-endo-BCN is essential to avoid the extensive contact fluorescence quenching observed with exo-BCN products [2]. This enables the design of 'always-on' fluorescent probes and improves signal-to-noise ratios in enzyme activity assays, as demonstrated with butyrylcholinesterase and paraoxonase 1 biomarkers [2].

Copper-Free Macromolecule Bioconjugation

For protein-polymer, antibody-drug, or nanoparticle-biomolecule conjugations, the endo-BCN groups of Bis-PEG12-endo-BCN provide a 1.5× faster SPAAC reaction rate (k₂ = 0.29 M⁻¹ s⁻¹) than exo-BCN analogs [2]. This kinetic advantage, combined with the sterically relaxed conformation of the resulting cycloadduct, facilitates efficient conjugation of large biomolecules such as BSA and antibodies under mild, bioorthogonal conditions [2].

Monodisperse Linker for ADC/PROTAC Libraries

Bis-PEG12-endo-BCN's ≥98% purity and monodisperse PEG12 chain length ensure consistent performance across PROTAC and ADC library syntheses . The absence of chain-length heterogeneity eliminates a confounding variable in structure-activity relationship studies, enabling reliable correlation of linker length with degradation efficiency or payload release kinetics [3].

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